molecular formula C30H38FN3O2 B1241092 NNC-55-0396 Free base CAS No. 357400-14-7

NNC-55-0396 Free base

Cat. No. B1241092
CAS RN: 357400-14-7
M. Wt: 491.6 g/mol
InChI Key: VHHVPDKNKPNKHY-JDXGNMNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboxylic acid [(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] ester is a member of tetralins.

Scientific Research Applications

Inhibition of Voltage-Dependent Potassium Channels

NNC-55-0396, primarily recognized as a T-type Ca2+ channel inhibitor, also inhibits voltage-dependent K+ (KV) channels in rabbit coronary arterial smooth muscle cells. This effect is achieved independently of Ca2+-channel activity and intracellular signaling cascades. The compound decreases the amplitude of KV currents in a concentration-dependent manner without altering the voltage sensitivity of KV channel gating. This finding suggests a potential for NNC-55-0396 in modulating vascular tone and reactivity (Son et al., 2014).

Neuroprotective Effects

NNC-55-0396 has been shown to offer protection against brain injury induced by middle cerebral artery occlusion and reperfusion in mice. Its administration, both intracerebroventricularly and systemically before occlusion, significantly reduced brain infarct size and neurological dysfunctions. These findings indicate the involvement of T-type calcium channels in neuronal damage caused by ischemia and suggest NNC-55-0396's potential as a neuroprotective agent (Matsuda et al., 2019).

Selectivity and Potential Applications

NNC-55-0396 is identified as a selective antagonist of T-type calcium channels. Its design and characterization highlight its improved selectivity for T-type over high-voltage-activated (HVA) Ca2+ channels compared to its precursor, mibefradil. This specificity and the absence of significant effect on HVA Ca2+ currents under certain conditions make NNC-55-0396 a promising candidate for further exploration in conditions where T-type calcium channel modulation is beneficial (Li et al., 2006).

properties

CAS RN

357400-14-7

Product Name

NNC-55-0396 Free base

Molecular Formula

C30H38FN3O2

Molecular Weight

491.6 g/mol

IUPAC Name

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate

InChI

InChI=1S/C30H38FN3O2/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33)/t28-,30-/m0/s1

InChI Key

VHHVPDKNKPNKHY-JDXGNMNLSA-N

Isomeric SMILES

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F

SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F

Canonical SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F

synonyms

(1S,2S)-2-(2-(N-((3-benzimidazol-2-yl)propyl)-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride
(1S,2S)-2-(2-(N-((3-benzoimidazol-2-yl)propyl)-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl valeroate dihydrochloride
NNC 55-0396
NNC-55-0396

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NNC-55-0396 Free base
Reactant of Route 2
Reactant of Route 2
NNC-55-0396 Free base
Reactant of Route 3
Reactant of Route 3
NNC-55-0396 Free base
Reactant of Route 4
Reactant of Route 4
NNC-55-0396 Free base
Reactant of Route 5
Reactant of Route 5
NNC-55-0396 Free base
Reactant of Route 6
Reactant of Route 6
NNC-55-0396 Free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.